molecular formula C11H11NO2S B5502518 ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate

ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate

Cat. No.: B5502518
M. Wt: 221.28 g/mol
InChI Key: RRTRJGJHFSDDES-RMKNXTFCSA-N
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Description

Ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate is an organic compound with the molecular formula C10H9NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyano group and an ester functional group.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3-methylthiophene-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate is unique due to the presence of both a cyano group and an ester functional group, which confer distinct reactivity and potential for diverse chemical transformations. Its thiophene ring also provides aromatic stability and potential for π-π interactions, making it valuable in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)6-10-8(2)4-5-15-10/h4-6H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTRJGJHFSDDES-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CS1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CS1)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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